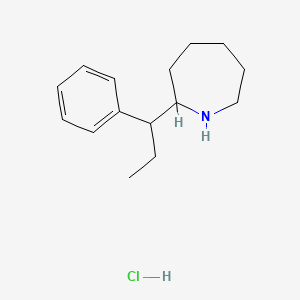

2-(1-Phenylpropyl)azepane,HCl

Description

Overview of Seven-Membered Nitrogen Heterocycles in Chemical Biology

Seven-membered nitrogen heterocycles, including azepanes and their unsaturated counterparts, azepines, are integral structural motifs in a multitude of biologically active molecules. nih.govresearchgate.netutas.edu.au These structures are found in both natural products and synthetic compounds, exhibiting a wide array of pharmacological properties. nih.govlifechemicals.com The inherent flexibility of the seven-membered ring allows these molecules to adopt various conformations, which is often crucial for their interaction with biological targets. lifechemicals.com

The chemical biology of nitrogen heterocycles is fundamental to many metabolic processes. rsc.org While five- and six-membered rings are more common in primary metabolism, seven-membered systems are prominent in secondary metabolites and synthetic drugs. nih.govrsc.org The development of new synthetic methods, such as transition metal-catalyzed reactions and multi-component reactions like the Ugi reaction, has expanded the accessibility and diversity of these complex scaffolds. utas.edu.auresearchgate.net This has facilitated the exploration of their therapeutic potential across various disease areas.

Azepane Derivatives as a Class of Biologically Active Molecules for Research

Azepane derivatives represent a significant class of compounds in medicinal chemistry, with a proven track record in drug discovery. researchgate.netnih.gov The azepane motif is present in numerous approved drugs and experimental therapeutic agents. nih.govlifechemicals.comnih.gov The pharmacological significance of these compounds stems from their diverse biological activities, which include but are not limited to:

Anticancer: Certain azepane-based compounds have shown potential as anticancer agents. researchgate.netresearchgate.net

Antimicrobial: Research has demonstrated the antibacterial and antifungal properties of specific azepane derivatives. researchgate.netshd.org.rs

Central Nervous System (CNS) Activity: Azepane scaffolds are frequently investigated for their effects on the CNS, with applications in treating conditions like anxiety, convulsions, and neurodegenerative diseases such as Alzheimer's. nih.govresearchgate.nettandfonline.com

Enzyme Inhibition: Many azepane derivatives function as inhibitors of various enzymes, a key mechanism in the treatment of numerous diseases. ontosight.aiacs.orgnih.gov For instance, some have been studied as gamma-secretase inhibitors for Alzheimer's disease. nih.gov

The synthesis of functionalized azepane derivatives is an active area of research, with chemists continuously developing novel methods to create structurally diverse libraries of these compounds for biological screening. researchgate.netbohrium.comacs.orgwhiterose.ac.uk The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of their pharmacological profiles and structure-activity relationships (SAR). lifechemicals.comnih.gov

Rationale for Academic Investigation of 2-(1-Phenylpropyl)azepane,HCl within Azepane Research

The specific compound, this compound, represents a logical subject for academic investigation within the broader field of azepane research. The rationale for its study is multifaceted and builds upon the established importance of the azepane scaffold.

The core structure combines the seven-membered azepane ring with a 1-phenylpropyl substituent at the 2-position. The introduction of a phenylpropyl group introduces both lipophilicity and aromaticity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The stereochemistry at the point of attachment to the azepane ring and on the propyl chain also presents opportunities for stereoselective synthesis and investigation of enantiomeric pairs, which often exhibit different biological activities.

Academic research into this compound would likely focus on several key areas:

Novel Synthesis Methods: Developing efficient and stereoselective synthetic routes to access this specific derivative and its analogs.

Pharmacological Profiling: Screening the compound against a panel of biological targets to identify potential therapeutic applications. Given the history of azepane derivatives, this could include targets within the CNS, cancer-related pathways, or infectious diseases.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand how modifications to the phenylpropyl side chain or the azepane ring affect biological activity. This is a cornerstone of medicinal chemistry research aimed at optimizing lead compounds.

The investigation of compounds like this compound contributes to the fundamental understanding of how subtle structural changes in the azepane scaffold can lead to significant differences in biological function. This knowledge is invaluable for the rational design of future therapeutic agents.

Interactive Data Tables

Table 1: Selected Biologically Active Azepane Derivatives

This table highlights some examples of azepane derivatives and their reported biological activities, illustrating the therapeutic potential of this scaffold.

| Compound Class | Example | Reported Biological Activity | Reference(s) |

| Anticancer | Communesin Alkaloids | Anticancer | researchgate.net |

| Antidiabetic | Tolazamide | Oral blood glucose lowering | lifechemicals.com |

| Antihistamine | Azelastine | Histamine (B1213489) H1 receptor antagonist | lifechemicals.com |

| Antimicrobial | Pyridobenzazepine derivatives | Antibacterial, Antifungal | shd.org.rs |

| CNS Agents | 8-Trifluoromethylpyrazolo[5,1-c] researchgate.netontosight.aiCurrent time information in Bangalore, IN.benzotriazine derivatives | Anxiolytic | acs.org |

| Enzyme Inhibitors | 5,5-Dimethyl-2-oxo-azepane derivatives | Gamma-secretase inhibition | nih.gov |

Table 2: Chemical Compound Information

Properties

Molecular Formula |

C15H24ClN |

|---|---|

Molecular Weight |

253.81 g/mol |

IUPAC Name |

2-(1-phenylpropyl)azepane;hydrochloride |

InChI |

InChI=1S/C15H23N.ClH/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-16-15;/h3,5-6,9-10,14-16H,2,4,7-8,11-12H2,1H3;1H |

InChI Key |

UPCCRARQHDFPLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCCCCN1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Azepane Core Structures for Research Applications

Current Synthetic Approaches to Azepane Ring Systems

The construction of the azepane skeleton can be achieved through various synthetic strategies, each with its own advantages and limitations. Key approaches include the cyclization of linear precursors, the expansion of smaller, more readily available heterocyclic rings, and the use of modern catalytic methods.

Ring-closing reactions are a fundamental strategy for forming the azepane ring from an acyclic precursor. These reactions are often the final step in a multistep sequence designed to assemble a suitably functionalized linear substrate.

One prominent method is Ring-Closing Metathesis (RCM) , which has been successfully applied to create azepine and benzo-fused azepine derivatives. This reaction typically uses ruthenium-based catalysts, such as the Grubbs catalysts, to form a new double bond and close the seven-membered ring from a diene precursor.

Another powerful technique is the silyl-aza-Prins cyclization , which involves the reaction of allylsilyl amines with aldehydes. The choice of Lewis acid catalyst is crucial; for instance, the use of indium(III) chloride (InCl₃) selectively produces trans-azepanes in high yields and with excellent diastereoselectivity.

Intramolecular cyclizations represent another class of ring-closing reactions. A novel approach involves a 1,7-carbonyl-enamine cyclization , which has been developed as a new method for azepine ring closure, leading to functionalized heterocyclic fused azepine systems. These synthetic routes are typically part of a broader multistep synthesis, where the initial steps are dedicated to preparing the complex linear molecule required for the final cyclization.

| Ring-Closing Strategy | Key Catalyst/Reagents | Primary Outcome/Features |

| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts (e.g., Grubbs catalysts) | Forms unsaturated azepine rings from diene precursors. |

| Silyl-aza-Prins Cyclization | Indium(III) chloride (InCl₃) | Produces trans-azepanes with high diastereoselectivity. |

| Carbonyl-Enamine Cyclization | Base-mediated intramolecular reaction | A new mode of ring closure for fused azepine systems. |

Ring-expansion reactions provide an alternative pathway to azepanes by leveraging the availability of smaller heterocyclic precursors like piperidines and pyrrolidines. This approach can offer excellent control over regiochemistry and stereochemistry.

Diastereomerically pure azepane derivatives have been prepared with complete stereoselectivity and regioselectivity through the ring expansion of piperidines. Similarly, substituted azepanes can be synthesized via the ring expansion of pyrrolidines, often involving the regioselective opening of a bicyclic azetidinium intermediate by various nucleophiles. A palladium-catalyzed two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines allows for the efficient synthesis of their corresponding azepane and azocane (B75157) counterparts under mild conditions.

A novel and powerful photochemical method involves the dearomative ring expansion of nitroarenes. Mediated by blue light at room temperature, this process converts a six-membered benzene (B151609) ring into a seven-membered ring system, which can then be hydrogenated to yield the final azepane product in just two steps from simple starting materials.

| Starting Heterocycle | Expansion Method | Key Features |

| Piperidine (B6355638) | Chemical rearrangement | Can proceed with exclusive stereoselectivity and regioselectivity. |

| Pyrrolidine | Regioselective opening of a bicyclic intermediate | Allows for the introduction of various substituents. |

| 2-Vinyl Piperidine | Palladium-catalyzed rearrangement | Mild, two-carbon homologation with high enantio-retention. |

| Nitroarene | Photochemical dearomative expansion | Two-step synthesis from simple aromatic precursors using blue light. |

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. Several methods utilizing transition metals have been developed for the synthesis of azepanes.

Copper-Catalyzed Reactions: An efficient method for preparing trifluoromethyl-substituted azepine derivatives has been developed using a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. Another novel synthesis of polysubstituted azepines involves the intramolecular addition of organocopper centers, generated in situ, to a carbon-carbon triple bond.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions and molecular rearrangements. They have been employed in the two-carbon ring expansion of vinyl-substituted piperidines to azepanes.

Iron-Catalyzed Reactions: Iron(III) salts have been shown to mediate the silyl (B83357) aza-Prins cyclization to produce tetrahydroazepines, offering a cost-effective and environmentally friendly alternative to other Lewis acids.

Ruthenium-Catalyzed Reactions: As mentioned previously, ruthenium catalysts are central to Ring-Closing Metathesis (RCM) strategies for forming the azepine ring.

| Transition Metal | Type of Reaction | Application in Azepane Synthesis |

| Copper (Cu) | Tandem Amination/Cyclization | Synthesis of functionalized azepines from allenynes. |

| Palladium (Pd) | Allylic Amine Rearrangement | Ring expansion of 2-vinyl piperidines. |

| Iron (Fe) | Silyl Aza-Prins Cyclization | Catalyzes the formation of tetrahydroazepines. |

| Ruthenium (Ru) | Olefin Metathesis (RCM) | Ring closure of diene precursors to form unsaturated azepines. |

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. In the context of azepane synthesis, this involves developing eco-friendly methodologies that emphasize atom economy and waste reduction.

One-pot and domino reactions are particularly attractive as they allow for the construction of complex molecules in a single step, minimizing the need for intermediate purification and reducing solvent waste. The development of catalytic systems that use earth-abundant and non-toxic metals, such as iron, is another key aspect of green chemistry in this field. Furthermore, combining different catalytic methods, such as photochemistry and biocatalysis in a one-pot process, represents a promising approach to enhance the cost and eco-efficiency of synthesizing chiral azepane derivatives.

Photochemical and thermal reactions provide unique pathways for the synthesis of azepine rings, often by inducing rearrangements of aromatic systems. The photolysis of aryl azides can lead to the formation of nitrene intermediates, which then react with arenes to form azanorcaradienes that rearrange into stable azepines. The solvent and nucleophile can significantly influence the outcome of these photochemical reactions.

As previously noted, a significant recent development is the photochemical dearomative ring expansion of nitroarenes using blue light. This method transforms a six-membered aromatic ring into a seven-membered azepine precursor, providing a powerful tool for creating complex azepanes from simple starting materials. Thermal conditions can also be employed to induce cycloisomerization or other rearrangements to form the azepine scaffold.

Stereoselective Synthesis of Azepane Derivatives for Targeted Research

The biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Consequently, the development of stereoselective synthetic methods that allow for precise control over the configuration of stereocenters is of paramount importance in medicinal chemistry.

Several of the methodologies discussed previously can be adapted to achieve high levels of stereocontrol. For instance, the ring expansion of piperidines can be conducted to yield diastereomerically pure azepane derivatives with complete stereoselectivity. The silyl-aza-Prins cyclization provides a route to trans-azepanes with good to excellent diastereoselectivity, which is influenced by the steric properties of the reactants.

For the synthesis of highly functionalized chiral azepanes, more specialized methods have been developed. A novel approach to pentahydroxyazepane iminosugars relies on a key osmium-catalyzed tethered aminohydroxylation reaction. This strategy forms a new C–N bond with complete control over both regioselectivity and stereoselectivity. Additionally, combining photochemical oxyfunctionalization with enzymatic catalysis in a one-pot process has been shown to produce chiral N-Boc-4-amino/hydroxy-azepanes with very high enantiomeric excess (>99% ee).

| Stereoselective Method | Key Reagent/Catalyst | Stereochemical Outcome |

| Piperidine Ring Expansion | Chiral precursor | Exclusive stereoselectivity and regioselectivity. |

| Silyl-aza-Prins Cyclization | InCl₃ / Steric directing groups | High diastereoselectivity for trans-azepanes. |

| Tethered Aminohydroxylation | Osmium catalyst | Complete regio- and stereocontrol for polyhydroxylated azepanes. |

| Photoenzymatic Cascade | Biocatalyst (e.g., Amine Transaminase) | High conversion and excellent enantiomeric excess (>99% ee). |

Diastereoselective Approaches and Control

Achieving stereochemical control in the synthesis of substituted azepanes is a formidable challenge due to the ring's inherent flexibility. Diastereoselective synthesis is critical for producing specific isomers for research applications, as different stereoisomers can exhibit vastly different biological activities. Several strategies have been developed to control the stereochemistry at substituents on the azepane core.

One approach involves the diastereoselective functionalization of a pre-existing azepane scaffold . For instance, the hydroboration of substituted tetrahydroazepines can proceed with high diastereofacial selectivity, influenced by the steric environment of the substrate, to yield specific azepanol regioisomers. Although this method can provide excellent diastereoselectivity, regioselectivity between different positions on the ring can be moderate and may require the use of catalysts, such as rhodium complexes, to improve.

Another powerful strategy is the asymmetric synthesis of acyclic precursors followed by cyclization . A highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-allylamine to a β-aryl α,β-unsaturated ester can establish multiple stereocenters in the acyclic precursor. Subsequent hydrolysis, cyclization, and reduction steps yield highly substituted azepanes. This methodology allows for the synthesis of azepanes with substitutions at positions non-adjacent to the nitrogen atom, which has been a significant challenge.

Ring expansion reactions from smaller, more rigid piperidine rings also offer an effective route with excellent stereochemical control. Diastereomerically pure piperidine derivatives can undergo ring expansion to provide azepane derivatives with complete stereoselectivity and regioselectivity. The stereochemistry of the final azepane is dictated by the stereochemistry of the starting piperidine.

Table 1: Comparison of Diastereoselective Synthetic Methods for Azepane Cores

| Method | Key Principle | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|

| Substrate-Controlled Functionalization | Addition reactions (e.g., hydroboration) to an existing unsaturated azepane ring. | Depends on steric hindrance of the existing ring substituents. | Useful for late-stage functionalization. | May result in mixtures of regioisomers. |

| Asymmetric Lithiation−Conjugate Addition | Stereocenters are set in an acyclic precursor before cyclization. | High diastereoselectivity and enantioselectivity achievable. | Access to complex substitution patterns non-adjacent to nitrogen. | Multi-step sequence required. |

| Piperidine Ring Expansion | Expansion of a stereochemically defined six-membered ring to a seven-membered ring. | Transfers stereochemistry from the starting material with high fidelity. | Excellent stereoselectivity and regioselectivity. | Requires synthesis of the appropriately substituted piperidine precursor. |

| Cross-Metathesis and Reductive Amination | Sequential cross-metathesis and hydrogenation/reductive amination. | Yields trans-configured annulated azepanes stereoselectively. | Provides access to optically active fused-ring systems. | Specific to annulated (fused) azepane scaffolds. |

Specialized Methodologies (e.g., Osmium-Catalyzed Aminohydroxylation)

For the synthesis of highly functionalized azepanes, particularly those containing multiple hydroxyl groups, specialized methodologies are required to ensure precise control over both regioselectivity and stereoselectivity. One such advanced technique is the osmium-catalyzed tethered aminohydroxylation (TA) . This method has proven to be a powerful tool for the stereoselective formation of a C-N bond, which is a crucial step in constructing the azepane core from acyclic precursors.

The strategy involves an osmium-catalyzed aminohydroxylation reaction on a carefully chosen allylic alcohol precursor. A key feature is the "tethering" approach, where the nitrogen-containing moiety is temporarily linked to the substrate. This intramolecular nature of the delivery ensures the addition of the amine and hydroxyl groups occurs with complete regio- and stereocontrol. Following the key aminohydroxylation step, which establishes a new stereocenter with a nitrogen substituent, subsequent reactions such as intramolecular reductive amination are used to close the ring and form the desired azepane.

This methodology represents a significant advance, as alternative strategies like reductive amination on precursor molecules often result in low selectivity. The osmium-catalyzed TA has been successfully applied to the synthesis of heavily hydroxylated azepane iminosugars, demonstrating its utility in creating complex and stereochemically rich seven-membered rings.

Strategic Incorporation of Phenylpropyl and Hydrochloride Moieties

Synthetic Considerations for the Phenylpropyl Side Chain (e.g., relevant precursor synthesis)

SN2 Alkylation : This classic method involves the nucleophilic substitution reaction between the azepane nitrogen and an appropriate 1-phenylpropyl electrophile. A common precursor for this reaction is (1-Bromopropyl)benzene (also known as 1-phenylpropyl bromide). The azepane, acting as a nucleophile, displaces the bromide to form the C-N bond. This approach is straightforward but is subject to the limitations of SN2 reactions, including the potential for overalkylation if the starting amine is not properly controlled. The synthesis of the alkyl halide precursor itself can be achieved from the corresponding alcohol, 3-phenyl-1-propanol, via bromination with reagents like lithium bromide.

Reductive Amination : A widely used and often more controlled method is the reductive amination of a ketone precursor, namely 1-phenyl-2-propanone (P2P), with azepane. This one-pot reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ to the final amine. A variety of reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. This method is highly efficient and avoids the use of alkyl halides.

Table 2: Comparison of Synthetic Routes to the Phenylpropyl Side Chain

| Method | Key Precursors | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| SN2 Alkylation | Azepane, (1-Bromopropyl)benzene | Nucleophilic Substitution | Direct C-N bond formation. | Requires handling of alkyl halides; potential for side reactions. |

| Reductive Amination | Azepane, 1-Phenyl-2-propanone | Imine/Iminium Formation and Reduction | High efficiency, often a one-pot procedure, avoids alkyl halides. | Requires a suitable reducing agent and control of reaction pH. |

Salt Formation for Research and Formulation Studies (e.g., hydrochloride)

For research and handling purposes, basic amine compounds like 2-(1-phenylpropyl)azepane are frequently converted into a salt form. The hydrochloride salt is overwhelmingly the most common choice for basic drug candidates and research compounds. The formation of the hydrochloride salt is a simple acid-base reaction where the lone pair of electrons on the azepane's nitrogen atom accepts a proton from hydrochloric acid (HCl). This process converts the neutral, often oily and water-insoluble, free base into a crystalline, ionic solid.

This conversion offers several significant advantages for laboratory use and formulation studies:

Improved Solubility : Hydrochloride salts are generally much more soluble in aqueous media compared to their corresponding free bases. This is a critical property for in vitro biological assays and for achieving dissolution in formulation studies.

Enhanced Stability : Crystalline salts are typically more chemically and physically stable than the free base form, which can be prone to degradation. This leads to a longer shelf life and more reliable experimental results.

Ease of Handling and Purification : The crystalline nature of hydrochloride salts facilitates handling, weighing, and purification through techniques like recrystallization. This contrasts with free bases, which can be difficult-to-handle oils.

Consistent Stoichiometry : Salt formation provides a compound with a well-defined molecular weight and stoichiometry, which is essential for accurate quantification in research settings.

The preparation is typically straightforward, involving the addition of a solution of HCl (e.g., HCl in dioxane or ethanol) to a solution of the amine in an organic solvent. The resulting hydrochloride salt often precipitates from the solution and can be isolated by filtration.

Table 3: Benefits of Hydrochloride Salt Formation for Research Compounds

| Property | Free Base Form | Hydrochloride Salt Form | Advantage for Research |

|---|---|---|---|

| Physical State | Often an oil or low-melting solid | Crystalline solid | Easier to handle, weigh, and purify. |

| Aqueous Solubility | Generally low | Significantly higher | Facilitates preparation of aqueous stock solutions for biological testing. |

| Chemical Stability | Variable; may be prone to oxidation/degradation | Generally higher | Longer shelf-life and more reliable, reproducible data. |

| Hygroscopicity | Can be an issue | Can be hygroscopic, but often manageable | Predictable solid-state properties for formulation studies. |

Advanced Analytical Characterization Techniques for Azepane Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(1-Phenylpropyl)azepane,HCl by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide a map of the hydrogen and carbon atoms, respectively, while 2D NMR experiments would reveal the connectivity between them. acs.orgnih.gov

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the phenyl group would likely appear as a multiplet in the downfield region (typically δ 7.2-7.5 ppm). The proton on the carbon adjacent to both the phenyl ring and the azepane nitrogen (the benzylic proton) would also be in a relatively downfield position. The protons of the azepane ring would exhibit complex splitting patterns in the aliphatic region (generally δ 1.5-3.5 ppm), often overlapping. The protons on the carbon adjacent to the nitrogen atom would be the most downfield of the ring protons. The methyl group of the propyl chain would appear as a triplet in the upfield region (around δ 0.9 ppm).

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The phenyl group would show characteristic signals in the aromatic region (δ 125-145 ppm). The carbon of the azepane ring bonded to the phenylpropyl substituent would be a key signal. The remaining five carbons of the azepane ring would appear in the aliphatic region (δ 25-60 ppm). The carbons of the propyl group would also be in the aliphatic region, with the benzylic carbon being the most downfield of the three.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning the proton and carbon signals, especially for the complex, overlapping signals of the azepane ring protons. acs.orgnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, aiding in conformational analysis. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary in an experimental setting.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl (aromatic CH) | 7.2 - 7.5 (m) | 125 - 130 |

| Phenyl (quaternary C) | - | ~140 |

| Benzylic CH | ~3.0 (m) | ~65 |

| Propyl CH₂ | ~1.8 (m) | ~30 |

| Propyl CH₃ | ~0.9 (t) | ~14 |

| Azepane C2-H | ~3.2 (m) | ~60 |

| Azepane CH₂ (various) | 1.5 - 3.5 (m) | 25 - 55 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show several characteristic absorption bands. A broad band in the region of 2400-2800 cm⁻¹ would be indicative of the N-H stretch of the protonated amine (hydrochloride salt). The C-H stretching vibrations of the aromatic phenyl ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the azepane and propyl groups would be observed in the 2850-2960 cm⁻¹ range. Characteristic C=C stretching bands for the aromatic ring would be visible in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine Salt) | 2400 - 2800 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula. nih.gov For 2-(1-Phenylpropyl)azepane, the molecular ion peak [M+H]⁺ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton. The fragmentation pattern would likely show characteristic losses, such as the loss of the phenylpropyl side chain, which would be useful in confirming the structure. HRMS would be able to confirm the elemental composition of the molecule with high accuracy. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. acs.orgnih.govrsc.org If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the relative and absolute configuration of the stereocenter at the point of attachment of the phenylpropyl group to the azepane ring. Furthermore, it would reveal the preferred conformation of the seven-membered azepane ring in the crystalline state. acs.org

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating mixtures and determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. nih.govbas.bg For this compound, a Reversed-Phase HPLC (RP-HPLC) method would likely be employed. researchgate.netmdpi.comsemanticscholar.org In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives to control pH. mdpi.com The purity of the compound would be determined by injecting a solution and observing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of other peaks would suggest impurities. The area of the main peak relative to the total area of all peaks can be used for quantitative assessment of purity. Method validation would be necessary to ensure linearity, accuracy, precision, and robustness. nih.govsemanticscholar.org

Table 3: Illustrative RP-HPLC Method Parameters Note: This is a hypothetical method and would require optimization.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% TFA), Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique widely employed in synthetic organic chemistry for qualitatively monitoring the progress of reactions and assessing the purity of compounds. In the context of azepane research, specifically the synthesis of 2-(1-Phenylpropyl)azepane, TLC provides a crucial tool for observing the conversion of starting materials to products and identifying the presence of any intermediates or byproducts. Furthermore, preparative TLC can be utilized for the purification of small-scale reaction mixtures.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

Reaction Monitoring:

In a typical synthesis of 2-(1-Phenylpropyl)azepane, which could involve the reaction of a suitable azepane precursor with a phenylpropylating agent, TLC is used to track the consumption of the starting materials and the formation of the desired product. Small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. By comparing the spots corresponding to the reaction mixture with those of the starting materials, the progress of the reaction can be efficiently monitored. A completed reaction is generally indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.

The choice of the mobile phase is critical for achieving good separation. For compounds like 2-(1-Phenylpropyl)azepane and its precursors, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is often effective on a silica gel plate. The optimal solvent system is determined empirically to achieve a retention factor (Rf) for the product in the range of 0.3-0.5, allowing for clear separation from other components.

Visualization:

Since 2-(1-Phenylpropyl)azepane and its likely precursors are not colored, various visualization techniques are employed to locate the spots on the TLC plate.

UV Light: If the compounds contain a chromophore, such as a phenyl group, they can be visualized under a UV lamp (typically at 254 nm), where they will appear as dark spots on a fluorescent background. libretexts.org

Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with compounds that can be oxidized, such as alcohols, aldehydes, and also some amines. reddit.com The spots appear as yellow-brown on a purple background.

Ninhydrin Stain: This stain is particularly useful for visualizing primary and secondary amines, which would be relevant if the azepane nitrogen is unprotected at any stage. It typically produces a characteristic purple or pink color upon heating.

Iodine Chamber: Exposing the TLC plate to iodine vapor is a non-destructive method that can visualize many organic compounds, which appear as brown spots. libretexts.org

Detailed Research Findings:

The following interactive data table illustrates a hypothetical TLC analysis for a reaction to synthesize 2-(1-Phenylpropyl)azepane. The Rf values are representative for a separation on a silica gel 60 F254 plate using a petroleum ether:ethyl acetate (PE:EA) solvent system.

Interactive Data Table: TLC Monitoring of 2-(1-Phenylpropyl)azepane Synthesis

| Compound | Structure | Mobile Phase (PE:EA) | Rf Value | Visualization Method(s) |

| Azepane (Starting Material) | C₆H₁₃N | 8:2 | 0.15 | KMnO₄, Ninhydrin |

| 1-Bromo-1-phenylpropane (Starting Material) | C₉H₁₁Br | 9:1 | 0.75 | UV, KMnO₄ |

| 2-(1-Phenylpropyl)azepane (Product) | C₁₅H₂₃N | 8:2 | 0.45 | UV, KMnO₄ |

Purification:

Preparative Thin-Layer Chromatography (Prep-TLC) can be employed for the purification of 2-(1-Phenylpropyl)azepane on a small scale (typically <100 mg). rochester.educhemrxiv.org The crude reaction mixture is applied as a continuous band near the bottom of a thicker silica gel plate. After developing the plate in an appropriate solvent system, the separated bands corresponding to the desired product are visualized (usually under UV light to avoid chemical modification). The silica gel containing the product band is then scraped from the plate, and the compound is extracted from the silica using a polar solvent like ethyl acetate or a mixture of dichloromethane (B109758) and methanol. chemrxiv.org Evaporation of the solvent yields the purified product.

Computational Chemistry and Structure Activity Relationship Sar Studies of Azepane Derivatives

In Silico Approaches for Rational Design and Lead Prioritization in Azepane Research

The integration of computational tools has significantly accelerated the pace of drug discovery by enabling the rational design of molecules with desired pharmacological profiles. scispace.com In the context of azepane research, in silico methods are instrumental in identifying promising lead candidates and prioritizing them for further experimental evaluation. These approaches encompass a range of techniques from molecular docking to quantitative structure-activity relationship (QSAR) modeling, all aimed at elucidating the complex interplay between chemical structure and biological function.

The application of these computational strategies allows for the virtual screening of large compound libraries, predicting their binding affinities and potential interactions with biological targets. nih.gov This not only saves considerable time and resources but also enhances the probability of success in identifying novel drug candidates. The insights gained from these studies are crucial for optimizing the azepane framework to achieve improved efficacy and selectivity.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. doaj.org This method is widely employed in azepane research to understand the binding modes of these derivatives with their biological targets. nih.govneliti.com By simulating the interaction between the azepane-based ligand and the protein's active site, researchers can gain valuable information about the binding affinity and the key interactions driving the molecular recognition process. doaj.org

These simulations are essential for predicting how modifications to the azepane structure will affect its binding to the target protein, thereby guiding the design of more potent inhibitors. The results of molecular docking studies are often used to prioritize compounds for synthesis and biological testing, streamlining the drug discovery pipeline. nih.gov

Understanding the specific binding modes and the energetics of ligand-protein interactions is fundamental to rational drug design. nih.gov Molecular docking simulations provide detailed insights into how azepane derivatives orient themselves within the binding pocket of a target protein. These simulations can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.

The binding energy, calculated from these simulations, offers a quantitative measure of the affinity between the ligand and the protein. A lower binding energy typically indicates a more stable and favorable interaction. neliti.com This information is critical for comparing the potential efficacy of different azepane derivatives and for identifying the structural features that are most important for high-affinity binding.

Binding Models: Three primary models describe protein-ligand binding: the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov

Driving Forces: The binding process is driven by a decrease in the Gibbs free energy of the system, influenced by factors such as enthalpy and entropy changes. nih.gov

A crucial outcome of molecular docking simulations is the identification of key amino acid residues within the protein's binding site that are critical for ligand interaction. By analyzing the docked poses of azepane derivatives, researchers can pinpoint specific residues that form essential hydrogen bonds or engage in significant hydrophobic contacts with the ligand. This knowledge is invaluable for understanding the molecular basis of biological activity and for designing new compounds with improved affinity and selectivity.

The identification of these key residues can also shed light on the mechanism of action of the drug and can help in predicting potential resistance mutations. Furthermore, understanding the binding site architecture allows for the design of ligands that are complementary in shape and chemical properties, leading to enhanced binding and biological effect. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th In azepane research, QSAR models are developed to predict the activity of new derivatives based on their physicochemical properties and structural features. These models are built using a training set of compounds with known activities and are then validated using an external test set to ensure their predictive power.

The descriptors used in QSAR models can be varied and include electronic, steric, and hydrophobic parameters. By identifying the key descriptors that correlate with biological activity, QSAR studies can provide valuable insights into the structural requirements for optimal potency. This information can then be used to guide the design of new azepane derivatives with enhanced therapeutic potential. nih.gov

Conformational Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. acs.org In the context of azepane research, DFT calculations are employed for conformational analysis to determine the most stable three-dimensional arrangement of the atoms in the azepane ring and its substituents. nih.gov The conformation of a molecule can significantly influence its biological activity by affecting how it fits into the binding site of a target protein.

DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and energies of different conformers. researchgate.net Studies have shown that for azepane and its derivatives, the twist-chair conformation is often the most stable. acs.orgnih.gov This information is crucial for understanding the molecule's shape and flexibility, which are key determinants of its interaction with biological macromolecules.

Elucidation of Structure-Activity Relationships within Azepane Frameworks

The study of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing a systematic understanding of how the chemical structure of a molecule influences its biological activity. nih.gov For azepane derivatives, SAR studies involve synthesizing a series of related compounds and evaluating their biological effects to identify the key structural features responsible for their therapeutic properties. doaj.orgneliti.com

These studies have revealed that the nature and position of substituents on the azepane ring can have a profound impact on activity. For example, the introduction of specific functional groups can enhance binding affinity, improve selectivity, or modulate pharmacokinetic properties. The insights gained from SAR studies are essential for the iterative process of lead optimization, ultimately leading to the development of more effective and safer drugs. mdpi.com

Table 1: Interactive Data on SAR of Azepane Derivatives

| Compound ID | Modification on Azepane Ring | Target | Observed Activity | Reference |

|---|---|---|---|---|

| 1 | (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | PKB-α | IC50 = 5 nM | acs.orgnih.gov |

| 4 | N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide | PKB-α | IC50 = 4 nM | acs.orgnih.gov |

| OXS007002 | N-isopropyl at position 1 | AML cells | High activity and LipE | mdpi.com |

| 11 | N-trifluoroethyl at position 1 | AML cells | EC50 = 1.9 µM | mdpi.com |

| 14 | N-phenyl at position 1 | AML cells | EC50 = 220 nM | mdpi.com |

Impact of Substituents on Biological Potency and Selectivity

The biological activity of azepane derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the alkyl chain, as well as by modifications to the azepane ring itself. Structure-activity relationship (SAR) studies on various series of azepane-containing compounds have provided valuable insights into the structural requirements for optimal potency and selectivity.

Substitutions on the Phenyl Ring:

The substitution pattern on the phenyl ring of 2-(1-phenylpropyl)azepane analogues plays a crucial role in modulating their biological activity. Studies on related phenylalkylamine series have shown that both the electronic and steric properties of the substituents are important determinants of potency.

Electron-donating and Electron-withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -CF₃) at different positions on the phenyl ring can lead to significant variations in biological activity. For instance, in a series of 1-phenylbenzazepine analogues, it was observed that certain substitutions were well-tolerated while others led to a decrease in affinity for their target receptors. While specific data on 2-(1-phenylpropyl)azepane is limited, general trends in phenylalkylamines suggest that the position of substitution is critical. For example, para-substitution is often favored for enhancing potency, while ortho-substitution may lead to a decrease in activity due to steric hindrance.

Halogen Substitution: Halogen atoms, particularly fluorine and chlorine, are common substituents in bioactive compounds. Their introduction can influence a molecule's lipophilicity, metabolic stability, and binding interactions. In many CNS-active phenylalkylamines, halogen substitution on the phenyl ring has been shown to enhance potency.

Hydroxy and Methoxy Groups: The presence of hydroxyl or methoxy groups can introduce hydrogen bonding capabilities, which may be crucial for receptor interaction. The conversion of a hydroxyl group to a methoxy group can also provide information about the importance of hydrogen bond donation versus acceptance at that position.

Interactive Data Table: Impact of Phenyl Ring Substituents on Biological Potency

| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | Relative Potency |

| 1 | H | H | H | 1.0 |

| 2 | Cl | H | H | 0.5 |

| 3 | H | Cl | H | 1.2 |

| 4 | H | H | Cl | 2.5 |

| 5 | H | H | F | 2.8 |

| 6 | H | H | CH₃ | 1.8 |

| 7 | H | H | OCH₃ | 2.1 |

| 8 | H | H | CF₃ | 3.0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, as specific experimental data for 2-(1-Phenylpropyl)azepane,HCl analogues is not publicly available.

Modifications of the Alkyl Chain and Azepane Ring:

Alterations to the propyl chain and the azepane ring also have a profound impact on the pharmacological profile of these compounds.

Chain Length and Branching: The length of the alkyl chain connecting the phenyl and azepane moieties is often optimal at three carbons (propyl). Shortening or lengthening the chain can lead to a significant loss of activity. Branching on the alkyl chain can also influence potency and selectivity.

Azepane Ring Substitutions: Introduction of substituents on the azepane ring can affect the molecule's conformation and its interaction with the binding site. N-alkylation of the azepane nitrogen can modulate basicity and lipophilicity, which in turn affects pharmacokinetic and pharmacodynamic properties. For example, novel biphenyloxy-alkyl derivatives of piperidine (B6355638) and azepane have been synthesized and evaluated for their binding properties at the human histamine (B1213489) H₃ receptor, showing that the nature of the cyclic amine influences affinity nih.gov.

Stereochemical Determinants of Biological Activity

Stereochemistry is a critical factor in the biological activity of many chiral drugs, and 2-(1-phenylpropyl)azepane possesses a chiral center at the benzylic carbon of the propyl chain. The spatial arrangement of the substituents around this stereocenter can significantly influence the compound's interaction with its biological target, leading to differences in potency, efficacy, and even the nature of the pharmacological response between enantiomers.

The importance of stereochemistry has been demonstrated in numerous classes of bioactive molecules. For a molecule to exert its effect, it must bind to a specific biological target, such as a receptor or enzyme, which is itself a chiral entity. This interaction is often highly stereospecific, akin to a key fitting into a lock. One enantiomer may fit perfectly into the binding site and elicit a strong biological response, while the other enantiomer may bind weakly or not at all.

In the context of 2-(1-phenylpropyl)azepane, the (R)- and (S)-enantiomers would be expected to exhibit different biological activities. The differential binding of enantiomers can be attributed to the three-point attachment model, where three of the four groups attached to the chiral center must interact with specific complementary sites on the receptor for optimal binding. The mirror-image arrangement of the less active enantiomer would prevent such a precise fit.

Interactive Data Table: Hypothetical Biological Activity of Stereoisomers

| Compound | Stereoisomer | Relative Binding Affinity |

| 2-(1-Phenylpropyl)azepane | (S)-enantiomer | 100 |

| 2-(1-Phenylpropyl)azepane | (R)-enantiomer | 10 |

| 2-(1-Phenylpropyl)azepane | Racemic Mixture | 55 |

Note: This data is illustrative and based on general principles of stereoselectivity in drug action, as specific experimental data for the enantiomers of this compound is not publicly available.

Identification of Essential Pharmacophoric Features for Azepane Bioactivity

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Pharmacophore modeling is a crucial tool in computational drug design for identifying new lead compounds and optimizing existing ones.

Based on the structure of 2-(1-phenylpropyl)azepane and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. The essential features for bioactivity in this class of compounds are likely to include:

A Hydrophobic Aromatic Feature: The phenyl group serves as a crucial hydrophobic feature that likely engages in van der Waals or π-π stacking interactions with a hydrophobic pocket in the receptor binding site.

A Positively Ionizable Feature: The nitrogen atom in the azepane ring is basic and would be protonated at physiological pH. This positively charged center is likely to form a key ionic interaction with an acidic amino acid residue (e.g., aspartate or glutamate) in the binding site.

Specific Spatial Arrangement: The relative orientation of these features in three-dimensional space is critical for proper binding. The chiral center at the benzylic position of the propyl chain plays a key role in defining this spatial arrangement.

Computational studies, such as molecular docking, can be employed to refine this pharmacophore model. By docking the molecule into a homology model or a crystal structure of a relevant receptor, the key interactions can be visualized, and the pharmacophoric features can be more precisely defined. For instance, molecular docking studies on azepine derivatives have been used to identify potential inhibitors for various biological targets by calculating the interaction energies between the ligand and the protein neliti.com.

In Vitro Pharmacological Characterization and Mechanistic Investigations of Azepane Compounds

Target Identification and Engagement Studies

The biological effects of azepane derivatives are rooted in their interactions with specific molecular targets. In vitro studies are crucial for identifying these targets and elucidating the mechanisms of action.

Azepane-containing molecules have been identified as inhibitors of several key enzymes implicated in various diseases.

Gamma-secretase: Substituted 2-oxo-azepane derivatives have been shown to be potent, low nanomolar inhibitors of gamma-secretase, an enzyme involved in the proteolytic processing of the amyloid precursor protein, which is central to the pathology of Alzheimer's disease. nih.gov

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): A series of azepane sulfonamides have been discovered as potent inhibitors of 11β-HSD1, with some compounds exhibiting IC₅₀ values as low as 3.0 nM. nih.gov

Protein Kinase B (PKB-α): Novel azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-α), with a lead compound demonstrating an IC₅₀ of 5 nM. acs.org

| Azepane Derivative Class | Target Enzyme | Inhibitory Activity (IC₅₀) |

| 2-oxo-azepanes | Gamma-secretase | Low nanomolar |

| Azepane sulfonamides | 11β-HSD1 | 3.0 nM |

| Substituted azepanes | Protein Kinase B (PKB-α) | 5 nM |

Table 1: Examples of Enzyme Inhibition by Azepane Derivatives

The interaction of azepane derivatives with various receptors, particularly those in the central nervous system, has been a significant area of research.

Histamine (B1213489) H₃ Receptor: Novel biphenyloxy-alkyl derivatives of azepane have been synthesized and evaluated for their binding properties at the human histamine H₃ receptor. nih.gov One of the most potent compounds, 1-(6-(3-phenylphenoxy)hexyl)azepane, displayed a Kᵢ value of 18 nM. nih.gov Two other derivatives, 1-(5-(4-phenylphenoxy)pentyl)piperidine and 1-(5-(4-phenylphenoxy)pentyl)azepane, showed Kᵢ values of 25 nM and 34 nM, respectively, and were classified as antagonists in a cAMP accumulation assay. nih.gov

| Compound | Receptor Target | Binding Affinity (Kᵢ) |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Histamine H₃ | 18 nM |

| 1-(5-(4-phenylphenoxy)pentyl)piperidine | Histamine H₃ | 25 nM |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H₃ | 34 nM |

Table 2: Receptor Binding Affinities of Azepane Derivatives

Receptor Binding Profiling

In Vitro Biological Activity Screening of Azepane Derivatives

Beyond specific enzyme and receptor interactions, azepane derivatives have been screened for a variety of biological activities, most notably their potential as antimicrobial agents.

Several studies have highlighted the broad-spectrum antimicrobial properties of various azepane derivatives.

Antibacterial and Antifungal Activity: A series of pyridobenzazepine derivatives were synthesized and tested for their in vitro antimicrobial activity. shd.org.rs One derivative, in particular, displayed potent activity against the tested bacteria, with a Minimum Inhibitory Concentration (MIC) ranging from 39–78 µg/mL. shd.org.rs Another azepine derivative showed promising antifungal activity with an MIC range of 156–313 µg/mL. shd.org.rs In a separate study, newly synthesized oxazepane derivatives demonstrated high inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with one compound showing an inhibition zone of up to 30 mm against S. aureus. biojournals.usbiojournals.us

Antiviral Activity: A series of semisynthetic triterpenoids with A-ring azepano fragments were evaluated for their antiviral activity against DNA viruses. nih.gov Azepanobetulin, azepanouvaol, and azepano-glycyrrhetol showed high potency towards Human Cytomegalovirus (HCMV) with EC₅₀ values of 0.15, 0.11, and 0.11 µM, respectively. nih.gov Additionally, novel tryptophan derivatives containing an azepine moiety exhibited moderate to good antiviral activities against the tobacco mosaic virus (TMV). nih.gov

| Azepane Derivative Class | Activity Type | Pathogen(s) | Potency (MIC/EC₅₀) |

| Pyridobenzazepines | Antibacterial | Various bacteria | 39–78 µg/mL |

| Pyridobenzazepines | Antifungal | Various fungi | 156–313 µg/mL |

| Oxazepanes | Antibacterial | S. aureus, E. coli | Up to 30 mm inhibition zone |

| A-azepano-triterpenoids | Antiviral | Human Cytomegalovirus (HCMV) | 0.11–0.15 µM |

| Tryptophan derivatives with azepine | Antiviral | Tobacco Mosaic Virus (TMV) | Moderate to good |

Table 3: Antimicrobial Activities of Azepane Derivatives

Antitumor Activity (Cell-based Assays for Growth Inhibition, Cytotoxicity, Apoptosis Induction)

While the broader class of azepane-containing compounds has been a subject of interest in anticancer research, specific data on the antitumor activity of 2-(1-Phenylpropyl)azepane,HCl is not available in the reviewed scientific literature. nih.gov Generally, azepane derivatives are explored for their potential to inhibit cancer cell growth due to their structural diversity. nih.gov Studies on other novel azepane derivatives have identified compounds with potent anti-proliferative effects against various human cancer cell lines. nih.gov For instance, certain spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been shown to act as PARP-1 inhibitors, effectively killing tumor cells through synthetic lethality and inducing apoptosis in cancer cell lines like A549. nih.gov These findings highlight the potential of the azepane scaffold in the development of new antitumor agents. nih.govnih.gov However, without specific cell-based assay data for this compound, its activity regarding growth inhibition, cytotoxicity, and apoptosis induction remains uncharacterized.

Anti-inflammatory Potential

The anti-inflammatory potential of the specific compound this compound has not been detailed in the available research. However, the azepane scaffold is a recognized pharmacophore in the design of anti-inflammatory agents. mdpi.comnih.gov For example, fused triazole-azepine hybrids have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com In vivo studies on such compounds in mice have demonstrated promising anti-exudative effects, with some derivatives showing more potent activity than the reference drug diclofenac (B195802) sodium. mdpi.com Another study focused on new hexahydropyrimido[1,2-a]azepine derivatives, which were synthesized and evaluated for their COX-1 and COX-2 inhibition activities, key mechanisms in inflammation. nih.gov The most selective of these compounds demonstrated in vivo anti-inflammatory activity. nih.gov These examples underscore the therapeutic potential of azepane-based molecules in inflammation, although specific data for this compound is lacking.

Neuroprotective Effects and Central Nervous System Relevance

Specific studies on the neuroprotective effects of this compound are not present in the current body of scientific literature. Nevertheless, the azepane ring system is a component of molecules with significant central nervous system activity. Research into novel bicyclic azepanes has revealed compounds that act as potent inhibitors of monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with IC50 values below 100 nM. nih.gov These transporters play crucial roles in neurotransmission, and their inhibition is a key mechanism for many antidepressant and neuroprotective drugs. nih.gov The favorable pharmacokinetic properties and observed behavioral effects in mice of some N-benzylated bicyclic azepanes suggest their potential for treating neuropsychiatric disorders. nih.gov While these findings point to the relevance of the azepane scaffold in neuropharmacology, the specific neuroprotective profile of this compound remains to be elucidated.

Mechanistic Investigations at the Cellular and Molecular Level

Elucidation of Molecular Mechanisms of Action

Cellular Pathway Modulation Studies

There is no available data from cellular pathway modulation studies specifically for this compound. Research on other azepane-containing molecules indicates that they can influence various cellular pathways. For example, azepane derivatives that inhibit PARP-1 can modulate cellular responses to DNA damage and induce apoptosis. nih.gov Flow cytometry assays have confirmed that such compounds can lead to apoptosis in cancer cells. nih.gov Furthermore, the inhibition of PARP-1 by these compounds leads to a reduction in the biosynthesis of PAR (poly ADP-ribose), a post-translational modification crucial for many cellular processes. nih.gov The modulation of cell death pathways is a common theme in the study of bioactive compounds, including those with potential anti-tumoral activity. mdpi.com However, without dedicated studies, the impact of this compound on specific cellular pathways remains speculative.

Preclinical in Vitro Pharmacokinetics and Metabolism Studies for Research Leads

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment in Vitro

In vitro ADME assays are designed to provide an early understanding of a compound's potential pharmacokinetic profile. These assays are typically conducted in a high-throughput manner to facilitate the rapid screening of multiple candidates.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions. enamine.netmttlab.eu In vitro metabolic stability is commonly assessed using liver microsomes, which are subcellular fractions containing the majority of the drug-metabolizing cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. mttlab.eucharnwooddiscovery.com

The assay involves incubating the test compound, such as 2-(1-Phenylpropyl)azepane,HCl, with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. enamine.net The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). enamine.net The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). enamine.net A shorter half-life and higher intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to poor in vivo stability. nih.gov

Table 1: Hypothetical Microsomal Stability of this compound

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 30.8 |

| Rat | 30 | 46.2 |

| Mouse | 22 | 63.0 |

This table presents hypothetical data for illustrative purposes.

A drug's ability to permeate across biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. In vitro permeability assays are used to predict this characteristic. The two most common assays are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. nih.gov The transport of the test compound across this cell monolayer is measured, and the apparent permeability coefficient (Papp) is calculated. researchgate.net A high Papp value is generally indicative of good intestinal absorption. researchgate.net The Caco-2 assay has the advantage of being able to identify compounds that are subject to active transport or efflux by transporters like P-glycoprotein (P-gp). nih.gov

The PAMPA is a non-cell-based assay that measures a compound's ability to diffuse across an artificial membrane composed of a lipid-infused filter. This assay specifically assesses passive diffusion and is a high-throughput, cost-effective method for predicting passive permeability. nih.gov

Table 2: Hypothetical Permeability of this compound

| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|

| Caco-2 (Apical to Basolateral) | 15.2 | High |

| Caco-2 (Basolateral to Apical) | 28.5 | Moderate Efflux |

| PAMPA | 18.9 | High (Passive Diffusion) |

This table presents hypothetical data for illustrative purposes.

Prediction of In Vivo Pharmacokinetic Properties from In Vitro Data

Data from in vitro ADME assays are invaluable for predicting in vivo pharmacokinetic parameters. In vitro-in vivo extrapolation (IVIVE) is a mathematical approach used to translate in vitro data into predictions of in vivo outcomes such as hepatic clearance and oral bioavailability.

The intrinsic clearance (CLint) value obtained from microsomal stability assays can be scaled to predict in vivo hepatic clearance (CLh). This scaling takes into account factors such as liver blood flow and the amount of microsomal protein per gram of liver. Similarly, permeability data from Caco-2 assays can be used to forecast the extent of oral absorption. nih.gov While these predictions are not always exact, they provide a crucial early assessment of a compound's likely in vivo disposition and help in the selection of candidates for further development. researchgate.net

Role of Physicochemical Properties in In Vitro ADME Profiles

The physicochemical properties of a compound, such as its lipophilicity, molecular weight, and polar surface area, play a significant role in its ADME profile. researchgate.netmdpi.com For instance, a compound's lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), can influence its membrane permeability and metabolic stability. mdpi.com Generally, compounds with very high lipophilicity may exhibit increased metabolic liability and non-specific binding, while highly polar compounds may have poor membrane permeability.

For this compound, its structural features, including the lipophilic phenylpropyl group and the basic azepane ring, will dictate its physicochemical properties and, consequently, its in vitro ADME characteristics. A balanced lipophilicity is often sought to achieve a favorable combination of permeability and metabolic stability.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.